molecular formula C8H8FNO5S B6246246 methyl 2-amino-4-[(fluorosulfonyl)oxy]benzoate CAS No. 2411200-38-7

methyl 2-amino-4-[(fluorosulfonyl)oxy]benzoate

Cat. No.: B6246246
CAS No.: 2411200-38-7
M. Wt: 249.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-4-[(fluorosulfonyl)oxy]benzoate is an organic compound with a complex structure that includes an amino group, a fluorosulfonyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-4-[(fluorosulfonyl)oxy]benzoate typically involves multiple steps:

    Starting Material: The synthesis begins with methyl 2-amino-4-hydroxybenzoate.

    Fluorosulfonylation: The hydroxyl group is converted to a fluorosulfonyl group using fluorosulfonyl chloride (FSO2Cl) in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at low temperatures to prevent decomposition.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-[(fluorosulfonyl)oxy]benzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The fluorosulfonyl group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of new derivatives.

    Reduction: The compound can be reduced to form methyl 2-amino-4-hydroxybenzoate, especially under catalytic hydrogenation conditions.

    Oxidation: Oxidative conditions can modify the amino group, potentially leading to the formation of nitro or nitroso derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, thiols, or primary amines in solvents like DMF or DMSO at elevated temperatures.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution Products: Depending on the nucleophile used, products can include azides, thioethers, or secondary amines.

    Reduction Products: Methyl 2-amino-4-hydroxybenzoate.

    Oxidation Products: Nitro or nitroso derivatives of the original compound.

Scientific Research Applications

Methyl 2-amino-4-[(fluorosulfonyl)oxy]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe due to its ability to modify proteins and other biomolecules through nucleophilic substitution.

    Medicine: Explored for its potential therapeutic properties, including as a precursor to drugs with anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which methyl 2-amino-4-[(fluorosulfonyl)oxy]benzoate exerts its effects depends on the specific application:

    Biochemical Probes: The fluorosulfonyl group can react with nucleophilic sites on proteins, leading to covalent modification and potential inhibition of enzymatic activity.

    Therapeutic Agents: The compound or its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert biological effects. The exact pathways involved would depend on the specific derivative and its target.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-4-hydroxybenzoate: Lacks the fluorosulfonyl group, making it less reactive in nucleophilic substitution reactions.

    Methyl 2-amino-4-chlorobenzoate: Contains a chloro group instead of a fluorosulfonyl group, leading to different reactivity and applications.

    Methyl 2-amino-4-nitrobenzoate:

Uniqueness

Methyl 2-amino-4-[(fluorosulfonyl)oxy]benzoate is unique due to the presence of the fluorosulfonyl group, which imparts distinct reactivity and potential for diverse applications in chemical synthesis and biological research. This makes it a valuable compound for developing new materials and therapeutic agents.

Properties

CAS No.

2411200-38-7

Molecular Formula

C8H8FNO5S

Molecular Weight

249.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.